molecular formula C11H9Cl2F3OS B14061507 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061507
M. Wt: 317.2 g/mol
InChI Key: KKWRKHXWCQKWGS-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethylthio, and chloromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one stands out due to the presence of the trifluoromethylthio group, which imparts unique chemical properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-3-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c12-5-8-4-10(18-11(14,15)16)2-1-7(8)3-9(17)6-13/h1-2,4H,3,5-6H2

InChI Key

KKWRKHXWCQKWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCl)CC(=O)CCl

Origin of Product

United States

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